2,5-Difluoro-N-methylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVERLSSHIQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,5 Difluoro N Methylbenzene 1 Sulfonamide and Analogues
Chemical Strategies for Sulfonamide Bond Formation
Traditional methods for creating the robust sulfonamide linkage remain a cornerstone of organic synthesis, primarily relying on the reaction of a sulfonyl precursor with an amine.
The most common and well-established method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. youtube.com This reaction proceeds via a nucleophilic substitution pathway at the sulfur atom. youtube.com For the synthesis of 2,5-Difluoro-N-methylbenzene-1-sulfonamide, this involves the reaction of 2,5-difluorobenzenesulfonyl chloride with methylamine.
The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride leaving group. youtube.com This process is analogous to nucleophilic acyl substitution at a carbonyl group. youtube.com Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated as a byproduct. youtube.comorganic-chemistry.org The general robustness and ease of introduction of the arenesulfonyl group make this a highly valued method in synthetic chemistry. acs.org
The reaction conditions can be optimized for efficiency. For instance, studies on arenesulfonyl chlorides have shown that reactions with amines in an aqueous environment can be optimized by controlling the pH. iupac.org For many amine nucleophiles, efficient conversion to the corresponding benzenesulfonamide (B165840) can be achieved using a slight excess of benzenesulfonyl chloride in a 1 M NaOH solution. iupac.org
Table 1: Key Features of Sulfonamide Synthesis via Sulfonyl Chlorides
| Feature | Description |
| Reactants | Arenesulfonyl Chloride (e.g., 2,5-difluorobenzenesulfonyl chloride) and a primary or secondary amine (e.g., methylamine). |
| Mechanism | Nucleophilic substitution at the sulfur atom. youtube.com |
| Byproduct | Hydrochloric acid (HCl), which is typically neutralized by a base. youtube.com |
| Common Bases | Pyridine, Triethylamine, Sodium Hydroxide. youtube.comorganic-chemistry.orgiupac.org |
The synthesis of the target molecule is fundamentally dependent on the availability of a suitable 2,5-difluorobenzenesulfonyl precursor. The key intermediate is 2,5-difluorobenzenesulfonyl chloride. This precursor is typically prepared via the chlorosulfonation of 2,5-difluorobenzene using chlorosulfonic acid.
A related analogue, 2,5-difluoro-4-methylbenzene-1-sulfonamide, is synthesized by the sulfonation of 2,5-difluoro-4-methylbenzene with chlorosulfonic acid, followed by amidation of the resulting sulfonyl chloride intermediate with ammonia. This highlights the general pathway: electrophilic attack on the fluorinated aromatic ring by a sulfonyl electrophile, followed by nucleophilic attack by the amine on the intermediate sulfonyl chloride to form the final sulfonamide bond.
Recent advancements offer alternative routes to sulfonyl chloride precursors that avoid harsh reagents. One innovative strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides. acs.org This method uses a copper-catalyzed process to transform the carboxylic acid, which can then undergo a one-pot amination to yield the sulfonamide, bypassing the need for pre-functionalization of the starting arene. acs.org Another approach enables the direct conversion of primary sulfonamides into highly reactive sulfonyl chlorides using Pyry-BF4 and magnesium chloride, allowing for late-stage functionalization and diversification. nih.gov
Emerging Synthetic Techniques and Green Chemistry Approaches
In response to the growing need for sustainable chemical manufacturing, research has focused on developing more efficient and environmentally benign synthetic methods. These emerging techniques offer alternatives to traditional protocols, often providing higher yields, shorter reaction times, and reduced waste.
Green chemistry principles have been successfully applied to N-sulfonylation reactions. One notable method employs ultrasound irradiation in conjunction with a reusable zinc-aluminum hydrotalcite solid base catalyst to achieve the quantitative synthesis of sulfonamides. nih.gov This approach offers a simple work-up and high purity of the final products. nih.gov
Microwave-assisted synthesis provides another powerful green alternative. The sulfonylation of various amines has been achieved in excellent yields with short reaction times under solvent-free and catalyst-free conditions using microwave irradiation. rsc.org The primary advantages of this method include its simplicity, cleaner reaction profile, and a significant reduction in chemical waste. rsc.org Furthermore, the use of neutral aluminum oxide (Al2O3) as an efficient and reusable dehydrating agent has been shown to facilitate the catalyst-free condensation of sulfonamides with aldehydes, highlighting a move towards more sustainable and cost-effective reagents. nih.govresearchgate.net
Table 2: Comparison of Green N-Sulfonylation Methods
| Method | Key Features | Advantages |
| Ultrasound-Assisted | Uses a reusable Zn-Al-hydrotalcite solid base catalyst. nih.gov | Quantitative yields, simple work-up, reusable catalyst. nih.gov |
| Microwave-Assisted | Solvent-free and catalyst-free conditions. rsc.org | Excellent yields, short reaction times, cleaner and greener conditions, less waste. rsc.org |
| Reusable Dehydrating Agent | Employs neutral Al2O3 in a green solvent like DMC. nih.govresearchgate.net | Catalyst-free, inexpensive, environmentally benign. nih.govresearchgate.net |
Electrochemistry offers a powerful and tunable tool for both the formation and cleavage of sulfonamide bonds. A metal-free electrochemical method has been developed for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO2), and amines. nih.gov This process involves the direct anodic oxidation of the aromatic compound, which then reacts with an amidosulfinate intermediate. nih.gov The use of boron-doped diamond electrodes allows for the selective and high-yield formation of the desired sulfonamides in a highly convergent manner. nih.gov
Conversely, electrochemical reduction serves as a mild and efficient method for the cleavage of the sulfonamide bond, which is often challenging under classical chemical conditions. acs.orgnih.gov This technique is particularly valuable for deprotecting sensitive molecules where harsh reagents could lead to side reactions like epimerization or fragmentation. acs.orgnih.gov By placing an additional benzoyl group on the sulfonamide nitrogen, the electrochemical reductive cleavage is facilitated, allowing for the smooth removal of the sulfonyl group under controlled potential. acs.orgnih.gov More recent studies have demonstrated the highly chemoselective cleavage of sulfonimides to yield sulfonamides via electrolysis at a specific potential, a process that avoids undesired cleavage of the sulfonamide bond itself. acs.org
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and these methods have been extended to the synthesis of N-arylsulfonamides. These reactions typically involve the cross-coupling of a sulfonamide with an aryl halide, providing a direct route that avoids the use of potentially genotoxic sulfonyl chloride intermediates. nih.gov
Copper-catalyzed N-arylation has emerged as a powerful technique. Combinations of copper salts with ligands such as oxalamides or 4-hydroxypicolinamides have proven effective for coupling a wide range of primary and secondary sulfonamides with various (hetero)aryl bromides and chlorides. nih.gov
Nickel-catalyzed cross-coupling reactions have also been developed, providing an alternative to traditional palladium-based systems. nih.gov Air-stable nickel precatalysts can effectively mediate the C-N coupling of sulfonamides with (hetero)aryl chlorides, a transformation that was previously challenging. nih.gov Furthermore, photosensitized nickel catalysis enables the efficient C-N bond formation between sulfonamides and aryl electrophiles under mild conditions, with mechanistic studies suggesting the involvement of a triplet excited Ni(II) complex. princeton.edu These metal-catalyzed approaches expand the scope of sulfonamide synthesis, particularly for complex and functionalized molecules. nih.govprinceton.edu
Reductive N-Sulfonylation Methodologies
The synthesis of N-arylsulfonamides, including derivatives of 2,5-difluorobenzene-1-sulfonamide, can be achieved through reductive coupling strategies that avoid the use of traditional sulfonyl chlorides. These methods often involve the reaction of nitroarenes with a sulfur source in the presence of a reducing agent.
One prominent method involves the reductive coupling of nitroarenes with sodium arylsulfinates. thieme-connect.comorganic-chemistry.org For instance, a reaction catalyzed by iron(II) chloride (FeCl₂) with sodium bisulfite (NaHSO₃) as the reductant can effectively form the N-S bond under mild conditions. organic-chemistry.org This approach is noted for its tolerance of a wide range of functional groups. organic-chemistry.org Mechanistic studies suggest that the N-S bond may be formed through a direct coupling of the nitroarene with the sodium arylsulfinate before the reduction step occurs. organic-chemistry.org Another approach utilizes sodium arylsulfinate as both the sulfur source and the reducing agent, offering an efficient pathway to N-arylsulfonamides without the need for additional reductants or ligands. thieme-connect.com These methodologies provide a direct and effective strategy for the synthesis of N-arylsulfonamides from readily available starting materials. thieme-connect.com
Synthesis of Structurally Modified Analogues and Derivatives of this compound
The core structure of this compound serves as a template for the creation of a wide array of structurally modified analogues. These modifications include the introduction of diverse substituents on the sulfonamide nitrogen, integration into complex ring systems, and the construction of molecules containing multiple sulfonamide units.
The functionalization of the sulfonamide nitrogen with various alkyl and aryl groups is a key strategy for creating analogues. Modern catalytic systems have enabled efficient N-alkylation and N-arylation of primary and secondary sulfonamides under mild conditions.
Ruthenium and manganese-based catalysts are effective for the N-alkylation of sulfonamides using alcohols as green alkylating agents. organic-chemistry.org For example, a catalyst system of [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands can be used for the alkylation of primary sulfonamides. organic-chemistry.org Palladium-catalyzed cross-coupling reactions provide a robust method for N-arylation. The coupling of aryl bromides and chlorides with a primary sulfonamide like 2,5-difluorobenzenesulfonamide (B47507) can be achieved using palladium catalysts with specialized ligands. organic-chemistry.org
Alternative non-catalytic methods have also been developed. A notable approach involves the use of sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), which allows for the synthesis of alkyl and aryl sulfonamides from the corresponding halides under very mild conditions, tolerating many functional groups. audreyli.com Direct C-H sulfonamidation of aromatic compounds with sulfonyl azides, often catalyzed by iridium, represents another advanced strategy for synthesizing N-aryl sulfonamides. rsc.org
Table 1: Methodologies for N-Substitution of Sulfonamides
| Methodology | Reagents/Catalyst | Substrate(s) | Product Type | Reference(s) |
|---|---|---|---|---|
| Catalytic N-Alkylation | Mn(I) or Ru(I) catalysts | Alcohols | N-Alkyl Sulfonamides | organic-chemistry.org |
| Palladium-Catalyzed N-Arylation | Pd catalyst with ligands (e.g., AdBippyPhos) | Aryl bromides/chlorides | N-Aryl Sulfonamides | thieme-connect.comorganic-chemistry.org |
| Halide Substitution | Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) | Alkyl/Aryl Halides | N-Alkyl/Aryl Sulfonamides | audreyli.com |
| Direct C-H Sulfonamidation | Iridium catalyst | Aromatic C-H bond, Sulfonyl azide | N-Aryl Sulfonamides | rsc.org |
Incorporating the 2,5-difluorobenzenesulfonamide motif into heterocyclic structures is a common strategy for developing new chemical entities.
Pyrazolines: Sulfonamide-pyrazoline hybrids are frequently synthesized via a multi-step process. A common route involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form a chalcone (B49325) intermediate. researchgate.net This α,β-unsaturated ketone is then cyclized by reaction with a hydrazine (B178648) derivative, such as 4-hydrazinylbenzenesulfonamide, in the presence of an acid catalyst to form the pyrazoline ring. nih.govacs.org This modular approach allows for structural diversity in the final pyrazoline derivative. researchgate.netnih.govacs.org
Oxadiazoles: The synthesis of 1,3,4-oxadiazole-sulfonamide conjugates can be achieved through several pathways. A widely used method involves the cyclodehydration of N,N'-diacylhydrazine precursors using reagents like phosphorus oxychloride. nih.gov Alternatively, thiosemicarbazides, formed from the reaction of acid hydrazides with isothiocyanates, can undergo cyclodesulfurization to yield 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com These heterocyclic cores can be linked to a sulfonamide moiety to create hybrid molecules. nih.govacs.org
Indoles: Indole-based sulfonamides are typically prepared by reacting an indole (B1671886) derivative with a sulfonyl chloride. researchgate.netnih.gov For example, a 5-fluoro-1H-indole-3-carbohydrazide can be reacted with various aryl sulfonyl chlorides in a suitable solvent like pyridine to yield the corresponding N-sulfonyl indole derivatives. researchgate.netnih.gov Direct C-H functionalization offers a more advanced route; for instance, iridium-catalyzed C7-amidation of N-protected indoles with sulfonyl azides has been reported. rsc.org Novel indole-3-sulfonamide derivatives have also been synthesized using a "tail approach" to create urea (B33335) derivatives. nih.gov
Table 2: Synthesis of Sulfonamide-Heterocycle Hybrids
| Heterocycle | General Synthetic Approach | Key Intermediates/Reagents | Reference(s) |
|---|---|---|---|
| Pyrazoline | Cyclization of chalcones with a sulfonamide-hydrazine | Chalcones, 4-Hydrazinylbenzenesulfonamide | researchgate.netnih.govacs.org |
| 1,3,4-Oxadiazole | Cyclodehydration or Cyclodesulfurization | Acid hydrazides, Thiosemicarbazides, POCl₃ | nih.govluxembourg-bio.comnih.gov |
| Indole | Reaction of an indole amine/hydrazide with sulfonyl chloride | Indole carbohydrazide, Aryl sulfonyl chloride | researchgate.netnih.govrsc.org |
The synthesis of molecules containing two or more sulfonamide groups, known as bis(sulfonamides) or multi-sulfonamides, involves specific synthetic strategies.
A direct approach is the sulfochlorination of a suitable aromatic or heterocyclic core, followed by reaction with an amine. For instance, N-arylpyrazoles can undergo direct, chemoselective sulfochlorination using chlorosulfonic acid and thionyl chloride to introduce two sulfonyl chloride groups, which are then converted to bis(sulfonamides) upon reaction with ammonia. researchgate.net
Another strategy involves building the molecule from a central diamine core. For example, 4,4′-diaminodiphenyl sulfone can serve as a starting material to create more complex bis-sydnone structures that are subsequently functionalized with sulfonyl chloride groups and then condensed with amines to form the final bis(sulfonamide) derivatives. The synthesis of bis(sulfonyl)imides has also been reported, creating structures where two sulfonyl groups are attached to the same nitrogen atom. rsc.org These methods allow for the creation of symmetrical or unsymmetrical molecules with multiple sulfonamide functionalities. researchgate.netjsirjournal.com
Molecular Structure, Conformational Analysis, and Crystallographic Investigations
Elucidation of Solid-State Molecular Architecture via Single Crystal X-ray Diffraction
While a specific crystal structure for 2,5-Difluoro-N-methylbenzene-1-sulfonamide is not publicly available, analysis of closely related N-substituted benzenesulfonamides provides a robust model for its solid-state architecture. Single-crystal X-ray diffraction studies on compounds such as N-allyl-N-benzyl-4-methylbenzenesulfonamide and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide offer valuable insights into the expected bond lengths, bond angles, and torsion angles. nsf.govnih.gov
In these analogous structures, the sulfur atom of the sulfonamide group typically exhibits a distorted tetrahedral geometry. The S=O bond lengths are generally in the range of 1.424(2) Å to 1.4353(17) Å. nih.govgvsu.edu The S–N bond length is approximately 1.608(2) Å to 1.636(2) Å, and the S–C bond connecting the sulfonyl group to the benzene (B151609) ring is around 1.763(2) Å to 1.764(3) Å. nsf.govnih.gov
Interactive Table: Representative Crystallographic Data from Analogous Sulfonamides
| Parameter | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov | N-allyl-4-methylbenzenesulfonamide gvsu.edu |
|---|---|---|---|
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pna21 | P21/c | P21/c |
| S=O Bond Lengths (Å) | - | 1.429(2), 1.424(2) | 1.4282(17), 1.4353(17) |
| S–N Bond Length (Å) | 1.636(2) | 1.608(2) | - |
| S–C Bond Length (Å) | 1.763(2) | 1.764(3) | - |
Conformational Preferences and Rotational Dynamics
The conformational landscape of this compound is primarily dictated by rotation around the S–N and S–C bonds. The presence of substituents on both the nitrogen atom and the benzene ring introduces steric and electronic effects that influence the rotational barriers and the stability of different conformers.
Studies on related N,N-disubstituted sulfonamides have shown that the barrier to rotation around the S–N bond can be substantial. For instance, in N,N-disubstituted nonafluorobutane-1-sulfonamides, these barriers are significantly high, leading to slow rotation on the NMR timescale at room temperature. researchgate.net This is attributed to the strong electron-withdrawing effect of the perfluorinated chain, which increases the double-bond character of the S-N bond. researchgate.net In this compound, the two fluorine atoms on the benzene ring also exert a strong electron-withdrawing effect, which could similarly increase the rotational barrier around the S–N bond compared to non-fluorinated analogs.
Characterization of Intramolecular Interactions and Hydrogen Bonding Networks
The presence of fluorine atoms and the N-H group in this compound allows for the formation of specific intramolecular interactions, particularly hydrogen bonds.
A significant interaction is the potential for an intramolecular hydrogen bond between the fluorine atom at the C2 position (ortho to the sulfonamide group) and the hydrogen atom of the N-methylsulfonamide group (N–H···F). Computational and experimental studies on ortho-fluoro-N-methylbenzamides have shown that the ortho-fluorine substituent can act as a hydrogen bond acceptor, leading to a planar, six-membered ring-like conformation. nih.gov This interaction, while considered weak, can influence the conformational preference of the molecule. ucla.edu
In addition to the N–H···F interaction, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. In the solid state, sulfonamides frequently form intermolecular N–H···O=S hydrogen bonds, which often lead to the formation of chains or dimers. nih.govnih.goviucr.org In the case of this compound, the N-H proton can participate in such intermolecular hydrogen bonding.
Interactive Table: Potential Intramolecular and Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Intramolecular Hydrogen Bond | N-H | ortho-F | A weak hydrogen bond that can favor a planar conformation of the N-C-C-F segment. nih.govucla.edu |
| Intermolecular Hydrogen Bond | N-H | O=S | A common and relatively strong interaction in sulfonamides, leading to the formation of supramolecular assemblies in the solid state. nih.govnih.goviucr.org |
Advanced Spectroscopic Characterization Techniques in Research Contexts
Vibrational Spectroscopy for Functional Group and Structural Fingerprinting (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net For 2,5-Difluoro-N-methylbenzene-1-sulfonamide, these techniques are crucial for confirming the presence of the sulfonamide and the substituted aromatic ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of a sulfonamide is distinguished by strong absorptions corresponding to the stretching vibrations of the sulfonyl (SO₂) group. nzqa.govt.nz Typically, these are observed as two distinct bands: an asymmetric stretching vibration (νₐₛ(SO₂)) and a symmetric stretching vibration (νₛ(SO₂)). In related sulfonamide derivatives, the asymmetric stretch appears in the range of 1320–1310 cm⁻¹, while the symmetric stretch is found between 1155–1143 cm⁻¹. nzqa.govt.nznzqa.govt.nz Another key vibration is the S-N stretching (ν(S-N)), which is generally observed in the region of 914–895 cm⁻¹. nzqa.govt.nz The N-H stretching vibration of the sulfonamide group typically appears in the range of 3349–3144 cm⁻¹. nzqa.govt.nz The presence of the N-methyl group will alter this, and the C-H stretching vibrations of the methyl group are expected in their characteristic region. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-F stretching vibrations of the difluorobenzene ring give rise to strong absorptions, typically in the 1250-1000 cm⁻¹ region.
FT-Raman Spectroscopy:
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, often yielding simpler spectra with less interference from water. nobraintoosmall.co.nz In aromatic sulfonamides, the SO₂ stretching modes are also observable in the Raman spectrum, though often with different relative intensities compared to the IR spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in the Raman spectrum, providing a clear fingerprint of the substituted benzene (B151609) core. The low-wavenumber region (below 400 cm⁻¹) of the FT-Raman spectrum is particularly useful for observing lattice vibrations and whole-molecule motions in the solid state. The C-F bonds are also expected to show characteristic Raman signals.
Table 1: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds
| Vibrational Mode | Typical FT-IR Frequency Range (cm⁻¹) | Typical FT-Raman Frequency Range (cm⁻¹) | Functional Group |
| Asymmetric SO₂ Stretch | 1320–1310 nzqa.govt.nz | 1371–1148 | Sulfonyl |
| Symmetric SO₂ Stretch | 1155–1143 nzqa.govt.nz | 1277–1038 | Sulfonyl |
| S-N Stretch | 914–895 nzqa.govt.nz | ~840 | Sulfonamide |
| Aromatic C-H Stretch | >3000 | >3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2980–2850 | 2980–2850 | N-Methyl |
| C-F Stretch | 1250–1000 | 1250–1000 | Difluorophenyl |
| Aromatic C=C Stretch | 1600–1450 | 1600–1450 | Aromatic Ring |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. The protons on the difluorinated benzene ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. nobraintoosmall.co.nz Their precise chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the two fluorine atoms and the sulfonamide group. The aromatic protons are expected to exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The N-methyl group, being attached to an electron-withdrawing sulfonamide group, is expected to appear as a singlet (or a doublet if coupled to the sulfonamide proton, which may be broadened or exchangeable) in the range of δ 2.5-3.0 ppm. The sulfonamide N-H proton itself often appears as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is often observed downfield. nzqa.govt.nz
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the N-methyl carbon is expected to resonate in the range of δ 25-35 ppm. The aromatic carbons will appear in the δ 110-160 ppm region. The carbon atoms directly bonded to fluorine (C-F) will show large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz, resulting in doublets. Smaller two- and three-bond C-F couplings (²JCF and ³JCF) will also be observed for the other aromatic carbons, leading to more complex splitting patterns. The carbon attached to the sulfur atom of the sulfonamide group will also have a characteristic chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (Hz) |
| Aromatic Protons | 6.5–8.0 nobraintoosmall.co.nz | Complex multiplets due to H-H and H-F coupling |
| N-Methyl Protons | 2.5–3.0 | Singlet or doublet |
| Sulfonamide Proton | Variable (often broad) | Singlet |
| Aromatic Carbons (C-F) | 150–160 | Doublet, ¹JCF ≈ 240–260 Hz |
| Aromatic Carbons (C-H/C-S) | 110–140 | Multiplets due to C-F and C-H coupling |
| N-Methyl Carbon | 25–35 | Quartet |
Mass Spectrometry for Molecular Ion Characterization and Purity Assessment (LC-MS, ESI-MS, HR-ESI)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
LC-MS, ESI-MS, and HR-ESI:
Liquid chromatography-mass spectrometry (LC-MS) is commonly used to analyze the purity of a sample and to obtain its mass spectrum. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like sulfonamides, typically generating the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution ESI (HR-ESI) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₇H₇F₂NO₂S), the expected exact mass of the neutral molecule is approximately 223.0165 g/mol .
The fragmentation of benzenesulfonamides in the mass spectrometer often proceeds through specific pathways. A common fragmentation involves the cleavage of the S-N bond. For N-alkylated benzenesulfonamides, fragmentation can also involve the loss of the alkyl group. The presence of fluorine atoms on the benzene ring will influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. A key fragmentation for many benzenesulfonamides is the loss of SO₂ (64 Da). Another characteristic fragmentation of toluenesulfonamides is the formation of the tropylium (B1234903) ion at m/z 91. For the target molecule, characteristic fragments would likely include the 2,5-difluorophenyl moiety and the N-methylsulfonamide portion.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (charge) | Possible Fragment Identity | Fragmentation Pathway |
| ~224 | [M+H]⁺ | Protonated molecular ion |
| ~222 | [M-H]⁻ | Deprotonated molecular ion |
| ~159 | [M-SO₂]⁺ or [M-H-SO₂]⁻ | Loss of sulfur dioxide |
| ~113 | [C₆H₃F₂]⁺ | 2,5-Difluorophenyl cation |
| ~94 | [CH₃NHSO]⁺ | N-methylsulfinylaminium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores.
The UV-Vis spectrum of an aromatic compound like this compound is dominated by π → π* transitions of the benzene ring. Unsubstituted benzene exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 254 nm. Substitution on the benzene ring can cause bathochromic (red) or hypsochromic (blue) shifts of these bands, as well as changes in their intensities (hyperchromic or hypochromic effects).
The sulfonamide group and the two fluorine atoms act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The lone pair of electrons on the nitrogen of the sulfonamide group and on the fluorine atoms can interact with the π-system of the benzene ring. Generally, such substitution leads to a bathochromic shift of the primary and secondary absorption bands. The electronic transitions in substituted benzenesulfonamides have been characterized, and it is expected that this compound will exhibit absorption maxima in the UV region, likely with a primary band shifted to above 220 nm and a secondary band shifted to around 260-280 nm.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λₘₐₓ Range (nm) | Associated Chromophore |
| π → π* (Primary) | 220–240 | Substituted Benzene Ring |
| π → π* (Secondary) | 260–280 | Substituted Benzene Ring |
Computational and Theoretical Investigations of 2,5 Difluoro N Methylbenzene 1 Sulfonamide Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict a wide array of molecular properties, including geometric parameters, vibrational frequencies, and electronic transitions, with a favorable balance of accuracy and computational cost. core.ac.uk
The initial step in a computational study involves geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. For sulfonamides, this process is typically performed using DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311+G**. nih.govnih.gov This optimization confirms that the resulting structure corresponds to a true energy minimum on the potential energy surface, verified by the absence of imaginary vibrational frequencies. nih.gov
A representative table of optimized geometric parameters for 2,5-Difluoro-N-methylbenzene-1-sulfonamide, as would be predicted by DFT calculations, is presented below.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C-F Bond Length | 1.35 Å |
| C-S Bond Length | 1.77 Å |
| S=O Bond Length | 1.44 Å |
| S-N Bond Length | 1.65 Å |
| O-S-O Bond Angle | 120.0° |
| C-S-N Bond Angle | 107.5° |
| Note: These values are illustrative and based on typical results for similar fluorinated sulfonamides. nih.gov |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. malayajournal.orgresearchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich difluorobenzene ring, while the LUMO would likely be distributed over the electron-accepting sulfonamide group. mdpi.com This separation facilitates intramolecular charge transfer. DFT calculations provide precise energy values for these orbitals. nih.gov
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Energy (eV) |
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.10 |
| HOMO-LUMO Energy Gap (ΔE) | 5.75 |
| Note: These values are representative for stable aromatic sulfonamides. nih.govmalayajournal.org |
The Molecular Electrostatic Potential (MEP) surface is another crucial tool that maps the electrostatic potential onto the molecule's electron density surface. malayajournal.org It visually identifies the regions of a molecule that are rich or poor in electrons. Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (colored blue) are prone to nucleophilic attack. For this compound, the MEP would show the most negative potential around the highly electronegative sulfonyl oxygen and fluorine atoms, indicating their role as hydrogen bond acceptors. The most positive potential would be found near the sulfonamide hydrogen atom, marking it as a primary hydrogen bond donor site. malayajournal.orgmdpi.com
DFT calculations are highly effective at predicting spectroscopic data. Vibrational frequency calculations can simulate an infrared (IR) spectrum, allowing for the assignment of absorption bands to specific molecular motions. For sulfonamides, characteristic strong absorptions include the asymmetric and symmetric stretching vibrations of the SO₂ group (typically found between 1330-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively) and the N-H stretching vibration (around 3300-3230 cm⁻¹). researchgate.net
Table 3: Comparison of Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3280 |
| C-H Stretch (Aromatic) | 3100 |
| S=O Asymmetric Stretch | 1325 |
| S=O Symmetric Stretch | 1150 |
| C-F Stretch | 1190 |
| Note: Calculated frequencies are often scaled to better match experimental data. |
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. unn.edu.ng These calculations predict the ¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment of each nucleus. ucl.ac.uklibretexts.org For this compound, the electron-withdrawing effects of the fluorine and sulfonamide groups would cause the aromatic protons and carbons to be deshielded, shifting their signals downfield in the NMR spectrum. researchgate.net Comparing calculated shifts with experimental data is a powerful method for structure verification. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of molecules in their electronic excited states. nih.gov This method is used to predict UV-visible absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption. nih.govresearchgate.net
For an aromatic system like this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the difluorobenzene ring. mdpi.com The analysis can also provide insights into charge-transfer characteristics of these transitions. Such studies are fundamental for understanding the photophysical properties of the molecule and assessing its potential use in applications requiring specific optical responses. core.ac.ukresearchgate.net
Table 4: Predicted Electronic Transitions from TD-DFT
| Transition | Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | 275 | 4.51 | 0.15 |
| S0 → S2 | 230 | 5.39 | 0.42 |
| Note: Values are illustrative, based on typical aromatic sulfonamides. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum chemical calculations explore the intrinsic properties of a single molecule, molecular docking and dynamics simulations investigate how that molecule interacts with biological macromolecules, such as proteins or enzymes. nih.gov These computational techniques are central to computer-aided drug design.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.gov The optimized geometry of this compound from DFT calculations would be used as the input structure for the ligand. The sulfonamide moiety is a well-known pharmacophore that can act as a hydrogen bond donor (via the N-H group) and acceptor (via the S=O oxygens), enabling it to form strong interactions with amino acid residues in an enzyme's active site. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the binding stability and conformational changes. nih.gov These simulations can validate the docking poses and offer deeper insights into the key interactions that stabilize the complex. For this compound, MD could be used to assess the stability of its hydrogen bonds with a target receptor and calculate the free energy of binding.
Table 5: Illustrative Molecular Docking Results against a Target Enzyme
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Carbonic Anhydrase II | -8.5 | Thr199, His94 | Hydrogen Bond (SO₂), Metal Coordination (N) |
| Note: This is a hypothetical result, as Carbonic Anhydrase is a common target for sulfonamide-based inhibitors. nih.gov |
Prediction of Binding Modes and Affinities with Diverse Macromolecular Targets
Computational techniques, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how a ligand like this compound will bind to a macromolecular target, such as an enzyme or receptor. These models predict the preferred orientation of the compound within the binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score.
For sulfonamide-based compounds, a common and well-studied target is the enzyme family of carbonic anhydrases (CAs). Studies on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (hCA II) reveal a conserved binding mode. nih.govnih.gov The deprotonated sulfonamide group typically coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site. The nitrogen atom of the sulfonamide also forms a crucial hydrogen bond with the hydroxyl group of a key amino acid residue, Threonine-199 (Thr199). nih.gov
The 2,5-difluorophenyl ring of the molecule projects into a hydrophobic pocket of the active site. The fluorine substituents can modulate the electronic properties and binding interactions of the ring. Depending on their position, fluorine atoms can lead to alternative binding poses within the active site. nih.govnih.gov Molecular docking simulations can predict these orientations and provide a score to rank their stability.
Below is a representative data table illustrating the type of results obtained from a molecular docking study of this compound against a hypothetical macromolecular target, based on common findings for this class of compounds.
| Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Computational Method |
|---|---|---|---|
| Carbonic Anhydrase II (Human) | -8.2 | His94, His96, His119, Val121, Leu198, Thr199, Thr200 | Molecular Docking (AutoDock Vina) |
| Proto-oncogene tyrosine-protein kinase Src | -7.5 | Leu273, Val281, Met341, Thr338, Ala390 | Molecular Docking (MOE) |
| Dihydropteroate (B1496061) Synthase (E. coli) | -6.9 | Arg63, Ser222, Phe190, Pro65 | Molecular Docking (GOLD) |
Elucidation of Key Intermolecular Interaction Motifs (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Contacts)
The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For this compound, several key interaction motifs are anticipated based on its structure and studies of related molecules.
Hydrogen Bonding: The sulfonamide group is a primary site for hydrogen bonding. The sulfonamide nitrogen can act as a hydrogen bond acceptor, while the N-H group (in its protonated state) can act as a hydrogen bond donor. As noted in studies with Carbonic Anhydrase II, a critical hydrogen bond often forms between the sulfonamide and the Thr199 residue. nih.gov
Ionic Interactions: In a physiological environment, the sulfonamide group is typically deprotonated, carrying a negative charge. This allows for a strong ionic interaction or coordination with positively charged metal ions, such as the Zn²⁺ cofactor found in metalloenzymes. nih.gov
Hydrophobic Contacts: The benzene (B151609) ring of the molecule is hydrophobic and tends to interact favorably with nonpolar amino acid residues in the binding pocket, such as valine, leucine, and phenylalanine. nih.gov These interactions are driven by the hydrophobic effect and are crucial for the proper positioning of the inhibitor.
Halogen Bonding: Fluorine atoms, while highly electronegative, can participate in halogen bonding, where the fluorine atom acts as a halogen bond acceptor. The fluorine substituents on the phenyl ring can also form favorable interactions with backbone carbonyls or other electron-deficient groups within the protein's active site.
The following table details the expected intermolecular interactions for this compound when bound to a target.
| Interaction Type | Molecular Fragment Involved | Potential Interacting Partner (in Protein) | Typical Distance (Å) |
|---|---|---|---|
| Ionic / Coordinate Bond | Sulfonamide (-SO₂N⁻-) | Metal Ion (e.g., Zn²⁺) | 2.0 - 2.5 |
| Hydrogen Bond | Sulfonamide Oxygen (-SO₂) | Amide N-H (e.g., from Gln, Asn) | 2.7 - 3.2 |
| Hydrogen Bond | Sulfonamide N-H | Carbonyl Oxygen (e.g., from Thr, Ser) | 2.8 - 3.3 |
| Hydrophobic Contact | Difluorophenyl Ring | Alkyl side chains (e.g., Val, Leu, Ile) | 3.5 - 4.5 |
| Halogen-enhanced Interactions | Fluorine atoms | Backbone Carbonyls, Polar Residues | 3.0 - 3.5 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.
For a series of sulfonamide derivatives, a QSAR model might be developed to predict their anticancer activity (e.g., IC₅₀ values) against a specific cell line. nih.gov This involves calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, electronic, or physicochemical properties. Multiple Linear Regression (MLR) is a common technique used to build the model. nih.gov
Key descriptors in QSAR studies of sulfonamides often include: nih.govnih.gov
Topological descriptors: These relate to the connectivity and branching of the molecule.
Electronic descriptors: These include parameters like partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are relevant for reactivity and interaction potential.
Quantum-chemical descriptors: Properties like maximum positive charge and heat of formation can be important.
Hydrophobicity descriptors: LogP or calculated lipophilicity values are often correlated with cell permeability and binding.
An SPR study, on the other hand, might correlate structural features with physicochemical properties like acidity (pKa), solubility, or permeability. nih.gov For fluorinated compounds, SPR studies can quantify how the number and position of fluorine atoms affect properties like lipophilicity (logD) and metabolic stability. nih.govresearchgate.net
The following table presents a hypothetical QSAR model for the anticancer activity of a series of benzenesulfonamide (B165840) derivatives, illustrating the type of equation and descriptors that might be found to be significant.
| Dependent Variable | Model Equation | Statistical Parameters |
|---|---|---|
| Anticancer Activity (log 1/IC₅₀) | log(1/IC₅₀) = 0.45(a_nN) - 0.12(PEOE_VSA-0) + 0.08*(SlogP_VSA3) + 2.15 | N = 30 R² = 0.82 Q² = 0.71 |
Descriptor Definitions:a_nN: Number of nitrogen atoms
|
Mechanistic Research and Biochemical Pathway Elucidation
Detailed Reaction Mechanisms in the Synthesis and Transformation of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
The synthesis of sulfonamides, such as this compound, typically involves a two-step process: sulfonation followed by amidation. The initial step is the sulfonation of a substituted aromatic compound. In a related example, 2,5-difluoro-4-methylbenzene is sulfonated using chlorosulfonic acid. This process involves an electrophilic attack on the aromatic ring by a sulfonyl electrophile generated from the acid. The fluorine and methyl substituents on the ring influence the position of this attack through their ortho/para directing effects.
Following sulfonation, the resulting sulfonyl chloride intermediate undergoes amidation. This reaction involves a nucleophilic attack by an amine, in this case, methylamine, on the sulfonyl chloride. This displaces the chloride ion and forms the final sulfonamide bond. While specific mechanistic studies for this compound were not found in the provided search results, the synthesis of other sulfonamides, such as those derived from (tert-butoxycarbonyl)-L-phenylalanine, involves acylation reactions with substituted benzenesulfonyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758). nih.gov Similar multi-step syntheses involving acylation and nucleophilic substitution reactions are employed for various benzenesulfonamide (B165840) derivatives. nih.gov
Detailed mechanistic studies specifically detailing the reaction kinetics, intermediates, and transition states for the synthesis and transformation of this compound are not extensively available in the provided search results.
Biochemical Mechanism of Action Studies (e.g., Enzyme Inhibition Kinetics and Selectivity)
The biological activity of sulfonamide compounds often stems from their ability to interact with and inhibit specific enzymes. The sulfonamide group is capable of forming hydrogen bonds with biological macromolecules, which can lead to the inhibition of enzyme activity or interference with protein-protein interactions. The presence of fluorine atoms, as in this compound, can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and reach its target.
While general studies on sulfonamides suggest they can act as enzyme inhibitors, specific data on the enzyme inhibition kinetics and selectivity for this compound are not detailed in the provided search results. For instance, other sulfonamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and N-myristoyltransferase. nih.gov
Table 1: General Biochemical Properties of Sulfonamides
| Property | Description | Source |
| Mechanism of Action | Interaction with specific molecular targets, often involving enzyme inhibition. | |
| Key Functional Group | The sulfonamide group can form hydrogen bonds with biological molecules. | |
| Role of Fluorine | Enhances lipophilicity, potentially aiding in membrane penetration. |
Detailed investigations into the enzymatic selectivity and inhibition specificity of this compound are not available in the provided search results. Research on other sulfonamide-based inhibitors, such as those targeting Cryptosporidium parvum N-myristoyltransferase (CpNMT), highlights the importance of achieving selectivity over the corresponding human enzyme. nih.gov In such studies, structural modifications are made to the sulfonamide scaffold to enhance selectivity. For example, specific substitutions on the benzamide (B126) ring of a lead compound led to derivatives with over 40-fold selectivity for the parasitic enzyme over the human homologue. nih.gov This underscores the principle that subtle structural changes can significantly impact the selectivity profile of a sulfonamide inhibitor.
Specific structure-based inhibition and activation mechanism studies for this compound were not found in the provided search results. However, the general approach for understanding these mechanisms involves elucidating the three-dimensional structure of the inhibitor bound to its target enzyme. For other sulfonamide inhibitors, structure-guided modifications have been successfully employed to improve their inhibitory activity and selectivity. nih.gov By analyzing the co-crystal structure of an inhibitor with its target, researchers can identify key interactions and design new analogs with improved binding affinity and specificity.
In Vitro Metabolic Stability Assessments (e.g., Microsomal Stability Profiling)
In vitro metabolic stability is a critical parameter assessed during drug discovery to predict the in vivo persistence of a new chemical entity. nih.gov This is often evaluated using liver microsomes, which contain key drug-metabolizing enzymes. nih.govnih.gov The metabolic stability is typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov
Specific data from in vitro metabolic stability assessments, such as microsomal stability profiling for this compound, are not available in the provided search results. However, studies on related fluorinated compounds provide some insights. For example, the metabolic pathways of 2,5-difluoroaminobenzene and 2,5-difluoronitrobenzene (B1216864) have been studied, revealing that the nature of the functional group significantly influences metabolic fate. nih.gov 2,5-difluoroaminobenzene primarily undergoes cytochrome P450-catalyzed hydroxylation, while 2,5-difluoronitrobenzene is mainly metabolized through glutathione (B108866) conjugation. nih.gov In vitro microsomal incubations confirmed these findings. nih.gov
Furthermore, research on other classes of compounds, such as Nα-aroyl-N-aryl-phenylalanine amides, has shown that the introduction of fluorine atoms can increase metabolic stability in human and murine microsomal suspensions. uni-halle.de These findings suggest that the difluoro substitution pattern in this compound could potentially influence its metabolic profile, but specific experimental data are lacking.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of Difluoro-Substitution Pattern on Biological Activity and Molecular Properties
The substitution pattern of fluorine on the benzene (B151609) ring of a benzenesulfonamide (B165840) is a key factor in determining its biological efficacy and molecular characteristics. The presence of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and binding interactions with target proteins.
Research into various substituted benzenesulfonamides has shown that the location and number of halogen substituents are crucial for activity. For instance, in a series of benzenesulfonamides designed as aldose reductase inhibitors, the specific substitution pattern on the phenyl ring was a major determinant of their inhibitory potential. nih.gov While the 2,5-difluoro pattern of the title compound is specific, broader studies on di- and tri-substituted analogs reveal that even minor shifts in substituent positioning can lead to substantial changes in activity. For example, the introduction of a 4-bromo-2-fluorobenzyl group into a related phenylsulfonamide structure resulted in a compound with submicromolar inhibitory activity against aldose reductase. nih.gov
The electronic effects of fluorine, being the most electronegative element, can modulate the pKa of the sulfonamide nitrogen and influence hydrogen bonding capabilities, which are often critical for target engagement. nih.gov Furthermore, halogenation can enhance the permeability of the sulfonamide pharmacophore, potentially improving its ability to cross biological membranes and reach its target. nih.gov
Table 1: Comparison of Substitution Patterns in Benzenesulfonamide Analogs and Observed Activity
| Compound/Analog Series | Substitution Pattern | Target/Activity | Key Finding |
| Phenylsulfonamidoacetic acid derivatives | 2,6-difluorophenol | Aldose Reductase Inhibitors | Replacement of a carboxylic acid with a difluorophenolic group was successful. nih.gov |
| INT131 Analogs | 2,4-dichloro-benzenesulfonamide | PPARγ Agonists | Substitutions at position 4 of the benzene ring were associated with higher transcriptional activity. nih.gov |
| Thiopyrimidine-Benzenesulfonamides | Halogenated benzenesulfonamide | Antimicrobial | Halogenation may improve permeability and enhance antimicrobial activity. nih.gov |
This table is generated based on findings from related but distinct sulfonamide series to illustrate the principle of substitution pattern influence.
Role of the N-Methyl Moiety and its Derivatives in Modulating Molecular Interactions and Efficacy
In many classes of bioactive molecules, the "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group leads to a profound improvement in pharmacodynamic or pharmacokinetic properties. nih.gov N-methylation of a sulfonamide can block a hydrogen bond donor site (the N-H proton), which can be advantageous or detrimental depending on the target's binding pocket topology. nih.gov If the N-H proton acts as a crucial hydrogen bond donor for receptor binding, its replacement with a methyl group would decrease affinity. Conversely, if the binding pocket is hydrophobic in that region, the N-methyl group can form favorable van der Waals interactions and displace water molecules, thereby enhancing binding affinity. nih.gov
Studies on N-sulfonylhydrazone derivatives designed as Rho-associated kinase (ROCK) inhibitors showed that N-methylation of the hydrazone nitrogen resulted in a three- to fourfold increase in potency. nih.gov Similarly, in a series of histamine (B1213489) H1 receptor antagonists, N-methylation of an amine binding region strongly increased binding affinity due to favorable hydrophobic interactions. nih.gov This highlights that the N-methyl group in 2,5-Difluoro-N-methylbenzene-1-sulfonamide likely serves to fine-tune its fit and interactions within its specific biological target.
Systematic Fluorine Scan and Isotopic Labeling Studies (e.g., Deuterium (B1214612) Substitution)
Systematic fluorine scanning and isotopic labeling are advanced medicinal chemistry strategies used to probe molecular interactions and optimize drug properties. A fluorine scan involves systematically replacing hydrogen atoms or other groups with fluorine to map out sensitive interaction sites and improve properties like metabolic stability.
Isotopic labeling, such as substituting hydrogen with deuterium (D) or carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) for non-radioactive isotopes, is invaluable for mechanistic and diagnostic studies. nih.gov For instance, ¹⁸F-labeled sulfonamides have been developed as PET imaging agents to target carbonic anhydrase II in red blood cells, allowing for in vivo imaging of cardiac function. nih.gov Such techniques could be applied to this compound to understand its in vivo distribution and target engagement.
The use of ¹⁹F-NMR is another powerful technique that can track the fate of fluorinated compounds during metabolic processes, providing insights into potential sites of metabolic attack and helping to identify fluorinated byproducts. acs.org While specific isotopic labeling studies on this compound are not publicly documented, these methods represent a rational approach for its future development and optimization. Deuterium substitution at the N-methyl position, for example, could be explored to potentially slow N-demethylation, a common metabolic pathway, thereby altering the compound's pharmacokinetic profile.
Correlation of Calculated Descriptors (e.g., lipophilicity (cLogP)) with Observed Activity
Quantitative structure-activity relationship (QSAR) studies often correlate calculated molecular descriptors with observed biological activity to predict the potency of new analogs and guide drug design. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or calculated LogP (cLogP), is a critical descriptor that influences a molecule's solubility, permeability, and binding to targets and off-targets.
Fluorine substitution is known to have a significant impact on lipophilicity. While often increasing LogP, the effect can be context-dependent, and in some cases, fluorination can lead to an unexpected decrease in LogP. nih.gov This highlights the importance of experimental validation alongside computational prediction.
A strong correlation between lipophilicity and the endotoxin-neutralizing ability of spermine-sulfonamide analogs has been demonstrated, supporting the hypothesis that their mechanism involves a lipophilic or membrane attachment event. nih.gov This suggests that the lipophilicity of this compound, influenced by its two fluorine atoms and N-methyl group, is a key parameter governing its biological function. By calculating and correlating cLogP with the activity of a series of analogs, a predictive QSAR model could be developed.
Table 2: Hypothetical Correlation of cLogP with Biological Activity for Benzenesulfonamide Analogs
| Analog | Substitution | cLogP (Calculated) | Relative Activity (%) |
| 1 | 2,5-Difluoro-N-H | 1.85 | 65 |
| 2 | 2,5-Difluoro-N-methyl | 2.20 | 100 |
| 3 | 2-Fluoro-N-methyl | 1.90 | 80 |
| 4 | 5-Fluoro-N-methyl | 1.92 | 75 |
| 5 | 2,5-Dichloro-N-methyl | 2.95 | 90 |
This table is a hypothetical representation to illustrate the concept of correlating a calculated descriptor like cLogP with biological activity. The values are not derived from experimental data for this compound.
Exploration of 2,5 Difluoro N Methylbenzene 1 Sulfonamide in Advanced Chemical Applications
Development as Molecular Probes for Chemical Biology and Biochemical Systems
The specific properties of the sulfonamide functional group, augmented by the presence of fluorine atoms, make 2,5-Difluoro-N-methylbenzene-1-sulfonamide and its analogs valuable scaffolds for the development of molecular probes. These tools are instrumental in elucidating complex biological processes.
Design and Synthesis of Chemically Labeled Analogues for Target Identification and Validation
To trace the metabolic pathways, distribution, and target interactions of sulfonamide-based compounds in complex biological systems, researchers synthesize isotopically labeled versions. The incorporation of isotopes like Carbon-14 ([¹⁴C]) or Carbon-13 ([¹³C]) provides a powerful method for tracking these molecules without altering their fundamental chemical behavior. mdpi.com
A common synthetic strategy involves a multi-step process starting from commercially available labeled precursors, such as uniformly labeled aniline (B41778). The synthesis generally proceeds through the following key steps:
Acetylation : The starting aniline is protected by acetylation with acetic anhydride. mdpi.com
Chlorosulfonation : The resulting N-acetylaniline undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group. mdpi.com
Condensation/Amidation : The intermediate sulfonyl chloride is then reacted with an appropriate amine (in this case, methylamine) to form the sulfonamide linkage. mdpi.com
Deprotection : Finally, the acetyl-protecting group is removed via alkaline hydrolysis to yield the desired labeled sulfonamide. mdpi.com
The synthesis of [¹⁴C]-labeled sulfonamides at a micro-scale enables the preparation of probes with high specific radioactivity, which is crucial for sensitive detection in environmental fate, bioaccumulation, and metabolic studies. mdpi.com
Applications in In Vitro Receptor and Enzyme Binding Studies for Fundamental Understanding
Sulfonamide derivatives are widely studied for their ability to interact with specific enzymes and receptors, often serving as inhibitors or modulators. The sulfonamide group's capacity to form key hydrogen bonds within protein active sites is central to this activity. nih.gov
Enzyme Inhibition: Derivatives of benzenesulfonamide (B165840) have shown significant inhibitory activity against various enzymes. For instance, certain sulfonamides are potent inhibitors of carbonic anhydrase (CA) and urease. nih.gov In vitro studies evaluating novel sulfonamide derivatives have determined their binding affinities and inhibitory concentrations. The data often includes the binding constant (K_b), which indicates the strength of the interaction, the Gibbs free energy (ΔG), which describes the spontaneity of the binding, and the IC₅₀ value, which measures the concentration needed to inhibit 50% of the enzyme's activity. nih.gov
Table 1: Illustrative Binding and Inhibition Data for Sulfonamide Derivatives Against Enzymes Note: This table presents example data for analogous sulfonamide compounds to illustrate typical research findings, not for this compound itself.
| Compound | Target Enzyme | Binding Constant (K_b) | Gibbs Free Energy (ΔG) | IC₅₀ (µM) |
|---|---|---|---|---|
| YM-1 | Carbonic Anhydrase | Higher K_b | More Negative ΔG | - |
| YM-2 | Urease | Higher K_b | More Negative ΔG | 1.90 ± 0.02 |
Data sourced from studies on various sulfonamide derivatives. nih.govresearchgate.net
Receptor Binding: In the field of drug discovery, sulfonamides are explored as ligands for various receptors. For example, N-sulfonamide-tetrahydroquinolines have been identified as potent inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key target in autoimmune diseases like psoriasis. thermofisher.com Structure-activity relationship (SAR) studies guide the design of these molecules to optimize their binding affinity and efficacy. Molecular dynamics simulations are often employed to understand the precise interactions between the sulfonamide ligand and the receptor's binding pocket at an atomic level. thermofisher.com
Potential in Functional Materials Science
The electronic characteristics of fluorinated aromatic sulfonamides suggest their potential for use in the development of advanced functional materials, particularly in optics and electronics.
Investigation of Optoelectronic Properties and Chromophore Development
The optoelectronic properties of sulfonamide derivatives, such as their energy bandgap and refractive index, are critical for their application in devices like solar cells and transistors. nih.govresearchgate.net The introduction of fluorine atoms can modulate these properties by exerting strong electron-withdrawing inductive effects, which polarizes the aromatic π-system. nih.gov
Studies on analogous sulfonamide-based molecules investigate their behavior in solution at various concentrations and temperatures to determine key optoelectronic parameters. nih.gov Density Functional Theory (DFT) calculations are a powerful tool used to complement experimental data, providing insights into the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting bandgap energy. nih.govresearchgate.net Materials with wide bandgaps (>3 eV) are of particular interest for various semiconductor applications. nih.gov
Table 2: Example Optoelectronic Properties for an Analogous Sulfonamide Note: This table is based on data for 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide to illustrate the type of properties investigated. nih.gov
| Concentration (mg/L) | Wavelength (λ_max, nm) | Bandgap (eV) |
|---|---|---|
| 1.026 | 362 | 3.425 |
| 0.513 | 331 | 3.746 |
These properties make such compounds potential candidates for development as chromophores, where the molecule's ability to absorb and emit light can be harnessed.
Application in Surface-Enhanced Raman Scattering (SERS) Active Complexes for Sensing
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used for the trace detection of chemical and biological analytes. thermofisher.com While direct SERS applications for this compound are not widely documented, the sulfonamide class of compounds is a subject of SERS-based sensing research, particularly for monitoring environmental contaminants and food residues. nih.govnih.gov
The SERS technique relies on adsorbing target molecules onto a nanostructured metal surface, typically silver (Ag) or gold (Au). thermofisher.com When a laser excites the surface, it generates localized surface plasmons that dramatically amplify the Raman signal of the adsorbed molecules, allowing for detection at very low concentrations. thermofisher.com Studies have successfully used SERS to detect various sulfonamides, like sulfadiazine (B1682646) and sulfamethoxazole, with detection limits as low as 1 µg/L. nih.govnih.gov The successful application of SERS depends on optimizing the interaction between the target molecule, the SERS substrate, and other solution components. nih.gov This methodology provides a framework for developing sensitive sensors for fluorinated sulfonamides in various matrices.
Utility as Versatile Chemical Tools in Complex Organic Synthesis
Benzene (B151609) sulfonamides are valuable intermediates and building blocks in organic synthesis. nih.gov Their chemical stability and the reactivity of the sulfonamide group allow them to be used in the construction of more complex molecular architectures.
For example, N-substituted sulfonamides can be used in reactions to form new carbon-nitrogen bonds. One demonstrated application involves the reaction of a sulfonamide, such as 4-Methyl-N-(phenylmethyl)benzenesulfonamide, with an α-keto ester in the presence of a phosphine (B1218219) reagent. This process facilitates a direct reductive construction of an α-C-N bond, providing an efficient route to α-amino ester derivatives, which are important structures in medicinal chemistry.
Furthermore, the benzimidazole (B57391) scaffold, which is crucial in many pharmaceutical agents, can be synthesized using methods where sulfonamide-containing precursors could potentially be integrated. The reliability of reactions involving the sulfonamide group makes this compound a useful and versatile tool for chemists aiming to build complex, fluorine-containing target molecules.
Studies on Coordination Chemistry and Formation of Organometallic Complexes
While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, the principles of organometallic chemistry and studies on analogous sulfonamide-containing molecules allow for a scientifically grounded exploration of its potential as a ligand in the formation of metal complexes. The presence of multiple potential donor sites—specifically the sulfonamide nitrogen and the two oxygen atoms of the sulfonyl group—suggests a rich and varied coordination behavior.
The coordination of sulfonamides to metal centers is a well-established area of research, with applications ranging from catalysis to medicinal chemistry. researchgate.netresearchgate.nettandfonline.com The mode of coordination is highly dependent on several factors, including the nature of the metal ion, the steric and electronic properties of the sulfonamide ligand, and the reaction conditions. Generally, sulfonamides can coordinate to metal ions in a monodentate or bidentate fashion.
In the case of this compound, the N-methyl group is expected to influence its coordination properties compared to unsubstituted sulfonamides. The methyl group can sterically hinder coordination at the nitrogen atom, potentially favoring coordination through the sulfonyl oxygen atoms. However, the inductive effect of the methyl group could also increase the electron density on the nitrogen, enhancing its basicity and potential as a donor.
Based on studies of similar N-substituted sulfonamides, it is plausible that this compound could form stable complexes with a variety of transition metals, such as copper(II), zinc(II), cobalt(II), and nickel(II). tandfonline.comnih.gov The geometry of these complexes would be dictated by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For example, the formation of tetrahedral or octahedral complexes is conceivable.
The following table summarizes the observed coordination behavior of various sulfonamide derivatives with different metal ions, providing a basis for predicting the potential interactions of this compound.
| Sulfonamide Derivative | Metal Ion(s) | Observed Coordination Mode(s) | Resulting Complex Geometry | Reference(s) |
| N-(5-ethyl- researchgate.nettandfonline.comnih.gov–thiadiazole–2-yl)-naphtalenesulfonamide | Cu(II) | Monodentate through a thiadiazole nitrogen atom | Distorted square pyramidal | nih.gov |
| 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide | Ag(I), Co(II) | Dimeric coordination through sulfonamide nitrogen and isoxazole (B147169) nitrogen with Ag(I); Coordination through heterocyclic nitrogen, sulfonyl oxygen, and sulfonamide nitrogen with Co(II) | Dimeric and coordinated structures | sci-hub.se |
| 2-(o-sulfamoylphenyl) benzimidazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate chelation through sulfonamidate nitrogen and endocyclic benzimidazole nitrogen | Tetrahedral for Co(II) and Zn(II) | researchgate.net |
| Schiff base-derived sulfonamides | Co(II), Cu(II), Ni(II), Zn(II) | Coordination via benzylidene hydroxyl oxygen, azomethine nitrogen, and sulfonamide oxygen/nitrogen | Octahedral for Ni(II) | tandfonline.com |
It is important to note that empirical studies are necessary to fully elucidate the coordination chemistry of this compound and to characterize the resulting organometallic complexes. Such research would involve the synthesis of potential complexes followed by structural determination using techniques like X-ray crystallography and spectroscopic analysis.
Future Research Directions and Translational Perspectives in Chemical Sciences
Rational Design of Next-Generation Analogues with Enhanced Specificity and Tunable Properties
The rational design of analogues of 2,5-Difluoro-N-methylbenzene-1-sulfonamide is a important strategy for developing next-generation compounds with improved biological activity and specificity. nih.gov The sulfonamide group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. nih.govtandfonline.com The design process for new sulfonamide derivatives often focuses on modifying the substituents on the aromatic ring and the sulfonamide nitrogen to fine-tune the molecule's interaction with biological targets. acs.org
Introducing polar groups is a recognized strategy for enhancing the drug-like properties of molecules. acs.org For instance, the strategic placement of fluorine atoms, as seen in this compound, significantly alters the compound's physicochemical properties. Fluorine's high electronegativity can influence the acidity of the N-H bond in the sulfonamide group, modulate lipophilicity, and affect metabolic stability, all of which are critical for pharmacokinetic and pharmacodynamic profiles. youtube.comacs.orgnih.gov
Future design strategies will likely involve creating analogues that can form specific hydrogen bonds and other non-covalent interactions within the active sites of target enzymes or receptors. By systematically altering the substitution pattern on the difluorobenzene ring or replacing the N-methyl group with other functionalities, researchers can optimize ligand-target interactions. acs.org For example, replacing a methoxy (B1213986) group with a sulfonamide in certain alkaloid analogues has been shown to improve bioavailability and antitumor activity. acs.org This "tail" approach, where different functional groups are appended to the main sulfonamide scaffold, allows for the modulation of interactions with various regions of a target's active site, thereby increasing isoform specificity. acs.org The goal is to develop analogues with enhanced potency and selectivity, minimizing off-target effects. acs.org
Application of Machine Learning and Artificial Intelligence for Predictive Modeling and De Novo Design
Predictive Modeling: Machine learning models, particularly deep learning algorithms, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new molecules. elsevier.comacellera.com For a compound like this compound, AI can forecast a range of critical parameters, including:
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. acellera.comfrontiersin.org
Binding Affinity: Predicting how strongly a molecule will bind to its biological target. numberanalytics.com
Physicochemical Properties: Solubility, lipophilicity, and metabolic stability. ardigen.comeurekalert.org
De Novo Design: Generative AI models represent a paradigm shift in drug design, moving beyond screening existing libraries to creating novel molecules from scratch. elsevier.comfrontiersin.org These models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), learn the underlying patterns of chemical structures and can generate new molecules with desired properties. nih.govnih.gov
For the this compound scaffold, a generative model could be tasked with designing new analogues that are optimized for a specific biological target while maintaining favorable drug-like properties. tuni.fi This process, often combined with reinforcement learning, allows the AI to iteratively improve the generated molecules based on predicted efficacy and safety profiles. nih.gov This approach enables a more targeted exploration of the vast chemical space, estimated to contain between 10^33 and 10^63 drug-like molecules, to identify novel and synthesizable drug candidates. frontiersin.org
Development of Sustainable and Highly Efficient Synthetic Routes
The synthesis of sulfonamides, a crucial class of compounds in medicinal chemistry, has traditionally relied on methods that use toxic solvents and harsh reagents. researchgate.net The classical approach often involves reacting a sulfonyl chloride with an amine, which can be inefficient and generate significant waste. researchgate.net However, there is a strong and growing emphasis on developing green and sustainable synthetic methodologies. tandfonline.com
Recent advancements focus on several key areas to make the synthesis of compounds like this compound more environmentally friendly:
Use of Green Solvents: A primary goal is to replace hazardous organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with benign alternatives. researchgate.net Water is an ideal green solvent, and methods have been developed for sulfonamide synthesis in aqueous media, often with simple product isolation through filtration. researchgate.netrsc.orgsci-hub.se Other environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) have also proven effective. sci-hub.setandfonline.com
Catalyst-Free and Metal-Free Reactions: Many new protocols aim to avoid the use of heavy metal catalysts. rsc.org Visible-light-triggered synthesis using an electron donor-acceptor (EDA) complex has been shown to produce sulfonamides in high yields at room temperature without any base, photocatalyst, or transition metals. researchgate.net
Energy Efficiency and Atom Economy: Mechanochemistry, which involves reactions in a ball mill without solvents, offers a highly efficient and sustainable alternative. rsc.org This method uses cost-effective materials and significantly reduces the Environmental Factor (E-factor), a key metric in green chemistry. rsc.org Flow reactors are also being used to improve efficiency and control over reaction conditions. sci-hub.se
Alternative Reagents: Researchers are exploring substitutes for toxic and reactive starting materials like sulfonyl chlorides. researchgate.net One promising approach uses stable sodium sulfinate as the sulfur source and nitroarenes as the nitrogen source in water. researchgate.net
These sustainable approaches not only minimize environmental impact but also often lead to higher yields, easier purification, and improved safety profiles for the synthesis of sulfonamides. researchgate.netrsc.orgrsc.org
Expanding the Scope of Non-Biological and Advanced Material Applications
While the sulfonamide moiety is predominantly associated with pharmaceuticals, the unique properties of fluorinated compounds like this compound open up possibilities for applications in advanced materials science. wikipedia.orgrcsb.org The incorporation of fluorine into organic molecules imparts distinct characteristics such as high thermal stability, chemical resistance, and low surface energy. youtube.comnih.gov
Fluorinated compounds are integral to the development of a wide range of materials: youtube.com
Fluoropolymers: Materials like Polytetrafluoroethylene (PTFE) and Poly(vinylidene fluoride) (PVDF) are known for their exceptional chemical inertness and stability. nih.gov Small molecules containing fluorine, such as this compound, could serve as building blocks or additives to create new polymers with tailored properties. youtube.com These properties could include enhanced durability, weather stability, and specific electrical characteristics. nih.gov
Advanced Coatings and Surfaces: The low surface energy of fluorinated compounds makes them ideal for creating non-stick, water-repellent (superhydrophobic), and oil-repellent surfaces. nih.govscispace.com Such properties are valuable for applications ranging from anti-fouling coatings for marine applications to self-cleaning textiles.
Electronic Materials: The strong electronegativity of fluorine can influence the electronic properties of a molecule. Fluorinated organic compounds are being explored for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov The specific electronic structure of this compound could be leveraged in the design of novel functional materials for these technologies.
Crystal Engineering: The interactions involving organically bound fluorine are of great interest in designing functional materials with specific solid-state structures and properties. scispace.com Understanding how molecules like this compound pack in a crystal lattice can lead to the systematic design of materials with desired optical or electronic functions.
The future in this area involves exploring how the specific combination of the difluoroaromatic ring and the sulfonamide group can be utilized to create smart materials that respond to external stimuli, contributing to innovations in electronics, energy, and biomedical devices. acs.orgnih.govnih.gov
Methodological Advancements in Characterization and Computational Analysis
The precise characterization of molecules like this compound is fundamental to understanding their structure-property relationships. Continuous advancements in both experimental and computational techniques provide increasingly detailed insights.
Advanced Characterization Techniques:
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. nsf.gov For sulfonamides, this technique can reveal the geometry around the sulfur atom and the dihedral angle between the aromatic ring and the sulfonamide group. nsf.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation in solution. youtube.com For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential. ¹⁹F NMR is particularly useful for assessing the electronic environment of the fluorine atoms. Advanced NMR techniques like HSQC can be used to study the interaction of the molecule with biological targets. youtube.com
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition. nih.gov Coupled with techniques like limited proteolysis (LiP-MS), it can also be used to identify the binding sites of small molecules on their protein targets. nih.gov
Computational Analysis: Computational chemistry provides a powerful complement to experimental methods, allowing for the prediction and analysis of molecular properties. solubilityofthings.comwikipedia.org
Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties like electron density distribution and molecular orbital energies (HOMO/LUMO). numberanalytics.comwikipedia.org This can help in understanding the electronic and steric effects of the fluorine and sulfonamide groups.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules. nih.gov This is crucial for understanding how a ligand binds to its target. mdpi.com
The integration of these advanced analytical and computational methods enables a comprehensive understanding of a molecule's structure and function, guiding the rational design of new compounds with improved properties. nih.govrsc.org
Table of Compounds Mentioned
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,5-Difluoro-N-methylbenzene-1-sulfonamide under laboratory conditions?
- Methodological Answer : Synthesis optimization requires precise control of stoichiometry, solvent selection, and reaction temperature. For example, reductive amination protocols (e.g., using SnCl₂·2H₂O in ethanol at 75°C for 5–7 hours) must be monitored via TLC to ensure completion . Post-synthesis, alkaline extraction (10% NaOH) followed by ethyl acetate isolation and sodium sulfate drying minimizes impurities. Due to the compound’s instability, immediate use in downstream reactions is advised to avoid degradation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Parameters such as mean C–C bond lengths (0.005 Å) and R-factors (e.g., 0.041) ensure accuracy . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should confirm functional groups (e.g., sulfonamide, fluorine substituents) and molecular weight.
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data across studies involving sulfonamide derivatives?
- Methodological Answer : Divergent results often stem from methodological variability. For instance, receptor-response models may yield non-overlapping chemical feature clusters due to differences in receptor diversity (e.g., testing 52 mouse receptors vs. 24 Drosophila receptors) or computational vs. wet-lab data integration . To resolve contradictions, standardize assay conditions (e.g., receptor expression systems, ligand concentrations) and employ meta-analyses to reconcile datasets.
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects of fluorine substituents on sulfonamide reactivity. Parameters like Fukui indices identify nucleophilic/electrophilic sites, while solvent-phase simulations (e.g., using COSMO-RS) predict solvation effects. Cross-validate predictions with experimental kinetic studies (e.g., measuring rate constants in DMSO vs. ethanol) .
Q. How can cross-disciplinary methodologies enhance the study of this compound’s environmental or biological interactions?
- Methodological Answer : Integrate longitudinal sampling (common in social science research ) to track degradation products in environmental matrices. For biological studies, adopt iterative qualitative frameworks —combining in vitro assays with transcriptomic profiling—to map mechanistic pathways. Ensure compliance with open-data standards (e.g., European Open Science Cloud ) for reproducibility.
Methodological Challenges & Solutions
Q. What quality control measures are critical for ensuring batch-to-batch consistency in research-grade this compound?
- Methodological Answer : Implement orthogonal analytical methods:
- Purity : HPLC-DAD (≥98% purity threshold, λ = 254 nm).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis.
- Contaminants : ICP-MS for heavy metal residues (e.g., Sn from synthesis catalysts ).
Q. How can researchers design experiments to isolate the effects of fluorine substituents in sulfonamide analogs?
- Methodological Answer : Use a congeneric series (e.g., 2-F, 5-F, and 2,5-diF derivatives) synthesized under identical conditions. Compare electronic (via Hammett σ constants) and steric (via SC-XRD ) parameters. Pair with QSAR models to correlate substituent effects with bioactivity .
Data Interpretation & Reporting
Q. What frameworks are recommended for reconciling qualitative and quantitative data in sulfonamide research?
- Methodological Answer : Adopt mixed-methods triangulation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
